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Compound of Interest

7-chloro-1H-indole-3-
Compound Name:
carbaldehyde

Cat. No.: B092057

CAS Number: 1008-07-7

This technical guide provides a comprehensive overview of 7-chloro-1H-indole-3-
carbaldehyde, a key heterocyclic building block for researchers, scientists, and professionals
in drug development. The document details its physicochemical properties, synthesis,
spectroscopic profile, biological relevance, and applications as a versatile synthetic
intermediate.

Physicochemical and Structural Data

7-chloro-1H-indole-3-carbaldehyde is a halogenated derivative of indole-3-carboxaldehyde.
The presence of the chlorine atom at the 7-position and the aldehyde group at the 3-position
makes it a valuable precursor for synthesizing a wide range of more complex molecular
architectures. Its key properties are summarized below.
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Property Value Reference
CAS Number 1008-07-7 [1112]
Molecular Formula CoHeCINO [1][2]
Molecular Weight 179.60 g/mol [11[2]
Appearance Light yellow solid [1]
_ _ Not specified; expected to be Inferred from similar
Melting Point )
high (>200 °C) compounds

- _ Data not available (likely
Boiling Point
decomposes)

Soluble in polar organic
Solubility solvents (e.g., DMSO, DMF); [3114]

low solubility in water.

0=CC1=CNC2=C1C=CC=C2
SMILES o [1]

Synthesis and Mechanism

The most common and efficient method for the synthesis of indole-3-carboxaldehydes is the
Vilsmeier-Haack reaction. This reaction involves the formylation of an electron-rich aromatic
ring, such as an indole, using a Vilsmeier reagent, which is typically generated in situ from N,N-
dimethylformamide (DMF) and phosphorus oxychloride (POCIs).

Vilsmeier-Haack Reaction Mechanism

The reaction proceeds through the formation of an electrophilic chloroiminium ion (the
Vilsmeier reagent), which is then attacked by the electron-rich C3 position of the indole ring.
Subsequent hydrolysis of the resulting iminium salt intermediate yields the final aldehyde
product.
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Vilsmeier-Haack Reaction Mechanism
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Caption: Mechanism of the Vilsmeier-Haack reaction for indole formylation.

Experimental Protocol: Synthesis via Vilsmeier-Haack
Reaction

This protocol is adapted from standard procedures for the formylation of indoles.
Materials:

e 7-chloro-1H-indole

e N,N-Dimethylformamide (DMF), anhydrous

e Phosphorus oxychloride (POCIs), freshly distilled

e Crushed ice

e Sodium acetate solution (aqueous)

o Ethyl acetate

e Brine (saturated NaCl solution)
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Anhydrous sodium sulfate (Naz2S0a)

Procedure:

Vilsmeier Reagent Formation: In a three-necked flask equipped with a stirrer and under an
inert atmosphere (e.g., nitrogen), cool anhydrous DMF to O °C in an ice bath.

Slowly add phosphorus oxychloride (POCIs) dropwise to the cooled DMF with vigorous
stirring. Maintain the temperature below 5 °C. The formation of the Vilsmeier reagent is an
exothermic process.

After the addition is complete, stir the mixture at O °C for an additional 30 minutes.

Indole Addition: Dissolve 7-chloro-1H-indole in a minimal amount of anhydrous DMF.

Add the 7-chloroindole solution dropwise to the pre-formed Vilsmeier reagent, ensuring the
temperature remains below 10 °C.

Reaction: After the addition, allow the reaction mixture to slowly warm to room temperature
and then heat to 40-50 °C for 2-4 hours. Monitor the reaction progress using Thin Layer
Chromatography (TLC).

Workup: Once the reaction is complete, cool the mixture in an ice bath and carefully pour it
onto crushed ice.

Neutralize the acidic solution by slowly adding a saturated aqueous solution of sodium
acetate until the pH is approximately 6-7.

A precipitate of the product should form. Collect the solid by vacuum filtration.

Purification: Wash the crude solid with cold water and then recrystallize from an appropriate
solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure 7-chloro-1H-
indole-3-carbaldehyde.
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Experimental Workflow for Synthesis
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Caption: A typical experimental workflow for synthesizing the title compound.

Spectroscopic Analysis

Spectroscopic methods are essential for confirming the structure and purity of 7-chloro-1H-
indole-3-carbaldehyde. While primary spectral data is not widely published, the expected
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chemical shifts and vibrational frequencies can be reliably predicted based on the structure and

data from analogous compounds.[5][6][7]

Spectroscopic Data (Predicted)

1H NMR (in CDCls or DMSO-de)

Expected Chemical Shift (3, ppm)

Aldehyde Proton (-CHO)

~9.9 - 10.1 (singlet)

Indole N-H

~8.5 - 12.0 (broad singlet, solvent dependent)

H-2 (Pyrrole Ring)

~8.2 - 8.4 (singlet or doublet)

H-4, H-5, H-6 (Benzene Ring)

~7.2 - 7.8 (multiplets, specific shifts influenced
by ClI)

13C NMR (in CDCls or DMSO-ds)

Expected Chemical Shift (3, ppm)

Aldehyde Carbonyl (C=0)

~184 - 186

Aromatic & Heterocyclic Carbons

~110 - 140 (C-7 attached to Cl will be distinct)

Infrared (IR) Spectroscopy

Key Vibrational Frequencies (cm~1)

N-H Stretch

~3100 - 3300 (broad)

C-H Stretch (Aromatic)

~3000 - 3100

C=0 Stretch (Aldehyde)

~1650 - 1680 (strong, sharp)

C=C Stretch (Aromatic)

~1450 - 1600

C-CI Stretch

~700 - 800

General Protocol: NMR & IR Analysis

NMR Sample Preparation:

e Weigh 5-10 mg of the purified product.

o Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

DMSO-des or CDCI3) in a vial.
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e Transfer the solution into a 5 mm NMR tube.

e Acquire 1H and 3C NMR spectra using a standard NMR spectrometer (e.g., 400 MHz or
higher).

IR Sample Preparation (ATR):

e Place a small amount of the solid sample directly onto the crystal of an Attenuated Total
Reflectance (ATR) accessory.

o Apply pressure to ensure good contact between the sample and the crystal.

e Record the infrared spectrum, typically in the range of 4000-400 cm™1.

Biological and Pharmacological Relevance

Indole derivatives, including indole-3-carboxaldehydes, are recognized as a privileged scaffold
in medicinal chemistry due to their wide range of biological activities. They are known to
possess anti-inflammatory, antimicrobial, and anticancer properties.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

A key mechanism of action for many indole derivatives is through the activation of the Aryl
Hydrocarbon Receptor (AhR).[8][9] AhR is a ligand-activated transcription factor that plays a
crucial role in regulating immune responses, particularly at barrier surfaces like the gut and
skin.[3][5] Tryptophan metabolites, such as indole-3-carboxaldehyde, produced by gut
microbiota are natural ligands for AhR.[3]

Activation of AhR by an indole ligand leads to its translocation into the nucleus, where it
dimerizes with ARNT (AhR Nuclear Translocator). This complex then binds to Xenobiotic
Response Elements (XRES) on DNA, initiating the transcription of target genes, such as
cytochrome P450 enzymes (e.g., CYP1A1) and immune modulators like Interleukin-22 (IL-22).
The 7-chloro substitution on the indole ring can significantly alter the binding affinity and
subsequent activation of this pathway, making it a target for rational drug design.
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Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
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Caption: Activation of the AhR signaling pathway by an indole derivative.
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Applications in Research and Development

The primary application of 7-chloro-1H-indole-3-carbaldehyde is as a versatile chemical
intermediate. The aldehyde group is a reactive handle for a multitude of chemical
transformations, while the chlorinated indole core provides a foundation for building molecules
with potential therapeutic value.

Key Synthetic Transformations:

» Condensation Reactions: The aldehyde can react with amines, hydrazines, and active
methylene compounds to form Schiff bases, hydrazones, and Knoevenagel condensation
products, respectively.

o Oxidation/Reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to an
alcohol, providing access to different functional groups.

» Wittig Reaction: Conversion of the aldehyde to an alkene.

e N-Functionalization: The indole nitrogen can be alkylated or acylated to introduce further
diversity.

These transformations allow for the construction of complex heterocyclic systems and libraries
of compounds for high-throughput screening in drug discovery programs.
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Role as a Synthetic Intermediate
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Caption: Synthetic utility of 7-chloro-1H-indole-3-carbaldehyde.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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